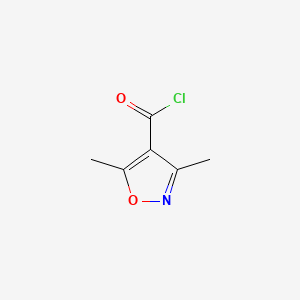

3,5-Dimethylisoxazole-4-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1,2-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-3-5(6(7)9)4(2)10-8-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYGFFPGJMGVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371242 | |

| Record name | 3,5-dimethylisoxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31301-45-8 | |

| Record name | 3,5-dimethylisoxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylisoxazole-4-carbonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethylisoxazole-4-carbonyl chloride (CAS: 31301-45-8)

For Researchers, Scientists, and Drug Development Professionals

Overview

3,5-Dimethylisoxazole-4-carbonyl chloride, with CAS number 31301-45-8, is a highly reactive and versatile heterocyclic building block crucial in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its isoxazole core is a privileged scaffold in drug discovery, known for conferring a range of biological activities to parent molecules. This acyl chloride serves as a key intermediate for introducing the 3,5-dimethylisoxazole-4-carboxamide moiety into target structures, a common feature in various bioactive compounds.

This document provides a comprehensive technical overview of its physicochemical properties, synthetic applications, experimental methodologies, and safety protocols, intended to support research and development professionals in leveraging this valuable reagent.

Physicochemical Properties

This compound is a liquid at room temperature, appearing as a colorless to light yellow or orange substance.[1][2] It is sensitive to moisture and reacts with water.[1][3] Proper handling under inert and dry conditions is therefore essential.[3]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 31301-45-8 | [2][4] |

| Molecular Formula | C₆H₆ClNO₂ | [2][4] |

| Molecular Weight | 159.57 g/mol | [2] |

| Appearance | Colorless to light orange/yellow clear liquid | [1][2] |

| Boiling Point | 90 °C at 12-15 mmHg | [1][2] |

| Density | ~1.27 - 1.28 g/cm³ (Predicted) | [1][2] |

| Refractive Index (n20D) | ~1.50 | [2][5] |

| Purity | ≥95-98% | [6][] |

| Solubility | Reacts with water.[1][3] | |

| SMILES | CC1=C(C(=NO1)C)C(=O)Cl | [4][8] |

| InChI Key | MPYGFFPGJMGVSW-UHFFFAOYSA-N | [3][4] |

Key Applications in Research and Development

The utility of this compound stems from its ability to act as a precursor to a wide array of more complex molecules.[3] Its reactivity is centered on the electrophilic carbonyl chloride group, which readily undergoes nucleophilic acyl substitution.

-

Medicinal Chemistry: This compound is a cornerstone for synthesizing isoxazole derivatives.[2] These derivatives are investigated for a multitude of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[2][8] Notably, molecules incorporating the 3,5-dimethylisoxazole moiety have been developed as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key target in oncology.[5][8]

-

Agrochemicals: It serves as an intermediate in the creation of novel pesticides and herbicides, where the isoxazole ring system contributes to the biological activity and metabolic stability of the final products.[3]

-

Materials Science: The compound is employed in the development of specialized polymers and coatings.[3] Incorporating the isoxazole heterocycle into polymer backbones can enhance properties such as chemical resistance and durability.[3]

Synthetic Utility & Experimental Protocols

The most common reaction involving this compound is its coupling with primary or secondary amines to form N-substituted 3,5-dimethylisoxazole-4-carboxamides. This reaction is a cornerstone of amide bond formation in synthetic chemistry.[]

General Reaction Mechanism: Amide Formation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) byproduct.

Generalized Experimental Protocol for N-Substituted Amide Synthesis

This protocol describes a general method for the synthesis of an N-substituted 3,5-dimethylisoxazole-4-carboxamide. Quantities and conditions should be optimized for specific substrates.

Materials:

-

This compound

-

Desired primary or secondary amine (1.0 equivalent)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane, THF)

-

Tertiary amine base (e.g., Triethylamine, 1.2-1.5 equivalents)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in the chosen anhydrous solvent.

-

Reagent Addition: Cool the solution to 0-5 °C using an ice bath. To this stirred solution, add a solution of this compound (1.0-1.1 eq) in the same anhydrous solvent dropwise over 15-30 minutes, maintaining the low temperature.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).

-

Workup: Upon completion, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with 1N HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield the desired N-substituted 3,5-dimethylisoxazole-4-carboxamide.

Safety and Handling

This compound is a corrosive and moisture-sensitive chemical that requires careful handling in a well-ventilated fume hood.[5][9] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

| Signal Word | Danger | [6][10] |

| GHS Pictograms | GHS05 (Corrosion) | [6] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals. | [5][10] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. | [5][10] |

| Storage | Store at room temperature under a dry, inert gas. Protect from moisture. | [3][5][6] |

| Incompatibilities | Strong oxidizing agents, bases, water, and moisture. | [3][9] |

| UN Number | 3265 | [4][8] |

Conclusion

This compound is an indispensable reagent for chemists engaged in the synthesis of novel compounds for pharmaceutical, agrochemical, and material science applications. Its high reactivity, coupled with the favorable biological and physical properties of the isoxazole scaffold, ensures its continued importance as a key synthetic intermediate. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use in a research and development setting.

References

- 1. prepchem.com [prepchem.com]

- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 8. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 31301-45-8 [m.chemicalbook.com]

- 10. This compound | 31301-45-8 | TCI AMERICA [tcichemicals.com]

physical properties of 3,5-Dimethylisoxazole-4-carbonyl chloride

An In-depth Technical Guide to 3,5-Dimethylisoxazole-4-carbonyl chloride

This technical guide provides a comprehensive overview of the physical properties, synthesis, and handling of this compound, a key intermediate in pharmaceutical and agrochemical research. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Physical and Chemical Properties

This compound is a versatile reagent used in the synthesis of a variety of bioactive molecules.[1] Its utility stems from the reactive acyl chloride group, which allows for the introduction of the 3,5-dimethylisoxazole moiety into larger molecular scaffolds. This heterocycle is a known pharmacophore found in numerous compounds with anti-inflammatory and antimicrobial properties.[1]

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 31301-45-8 | [1][2][3][4] |

| Molecular Formula | C₆H₆ClNO₂ | [1][3][4] |

| Molecular Weight | 159.57 g/mol | [1][3] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 90 °C at 12 mmHg | [1] |

| Density | 1.27 g/cm³ (predicted) | [1] |

| Refractive Index | n20D 1.5 | [1] |

| Purity | ≥ 96% (GC) | [1] |

| Solubility | Reacts with water | [5] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [6] |

| Sensitivity | Moisture sensitive | [5][7] |

| InChI Key | MPYGFFPGJMGVSW-UHFFFAOYSA-N | [3][5] |

Experimental Protocols: Synthesis

A patent for a similar compound, 3-phenyl-5-methylisoxazole-4-carbonyl chloride, describes a synthesis route using bis(trichloromethyl)carbonate (triphosgene) in the presence of a catalyst.[8] This suggests an alternative to traditional chlorinating agents.

Below is a generalized experimental protocol based on common organic synthesis procedures for the preparation of acyl chlorides.

General Procedure for the Synthesis of Acyl Chlorides from Carboxylic Acids:

-

Reaction Setup: A dried, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize acidic gases like HCl and SO₂) is charged with the starting carboxylic acid.

-

Solvent Addition: An inert solvent, such as dichloromethane (DCM) or toluene, is added to dissolve or suspend the carboxylic acid.

-

Addition of Chlorinating Agent: The chlorinating agent (e.g., thionyl chloride or oxalyl chloride, typically 1.1 to 1.5 equivalents) is added dropwise to the stirred solution at room temperature or 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux until the evolution of gas ceases and the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: The excess chlorinating agent and solvent are removed under reduced pressure (rotary evaporation). The crude acyl chloride is then purified, typically by distillation under reduced pressure, to yield the final product.

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Stability

Reactivity: this compound is a reactive compound due to the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including alcohols, amines, and water, to form the corresponding esters, amides, and carboxylic acids, respectively. This reactivity makes it a valuable building block in organic synthesis.[1]

Stability: The compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid upon contact with water or moist air.[5][7] Therefore, it should be handled and stored under anhydrous conditions, preferably under an inert atmosphere such as nitrogen or argon.[5][6][7] It is incompatible with strong bases, strong oxidizing agents, alcohols, and amines.[7]

Safety and Handling

Hazard Identification: this compound is classified as a corrosive substance.[6] It causes severe skin burns and eye damage.[6][7][9] It may also be corrosive to metals.[6]

Handling Precautions:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[7][9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][7][9]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][9]

-

Do not get in eyes, on skin, or on clothing.[7]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][9]

-

Store under an inert atmosphere to protect from moisture.[5][6][7]

-

Keep away from incompatible materials such as bases, oxidizing agents, alcohols, and amines.[7]

-

Store in a corrosive-resistant container.[6]

Caption: A workflow for the safe handling and storage of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. pschemicals.com [pschemicals.com]

- 5. fishersci.ie [fishersci.ie]

- 6. This compound | 31301-45-8 | TCI AMERICA [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

3,5-Dimethylisoxazole-4-carbonyl chloride molecular weight and formula

An In-depth Technical Guide to 3,5-Dimethylisoxazole-4-carbonyl chloride

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the chemical and physical properties of this compound, along with a representative synthetic protocol.

Core Compound Properties

This compound is a pivotal intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals.[1] Its structure facilitates the creation of a variety of bioactive molecules.[1]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₆H₆ClNO₂ | [1][2][3][4][5] |

| Molecular Weight | 159.57 g/mol | [1][4] |

| CAS Number | 31301-45-8 | [1][3][4][5] |

| Boiling Point | 90 °C at 12 mmHg | [1][3][4] |

| Density | 1.27 g/cm³ | [1] |

| Purity | ≥ 96% (GC) | [1][3] |

| Appearance | Colorless to light orange to yellow clear liquid | [1][6] |

Experimental Protocols

The synthesis of this compound typically involves the conversion of its corresponding carboxylic acid, 3,5-dimethylisoxazole-4-carboxylic acid. A common method for this transformation is the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[7][8]

Synthesis from 3,5-Dimethylisoxazole-4-carboxylic Acid using Thionyl Chloride

This protocol outlines a general procedure for the preparation of this compound from 3,5-dimethylisoxazole-4-carboxylic acid.

Materials:

-

3,5-dimethylisoxazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dimethylisoxazole-4-carboxylic acid in an excess of thionyl chloride or a solution of the acid in an inert solvent.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by techniques such as TLC or GC.

-

Upon completion of the reaction, the excess thionyl chloride and solvent are removed under reduced pressure.

-

The crude this compound can then be purified by vacuum distillation to yield the final product.

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the preparation of this compound from its carboxylic acid precursor.

Caption: Synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. This compound CAS#: 31301-45-8 [m.chemicalbook.com]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound | 31301-45-8 | TCI AMERICA [tcichemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylisoxazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dimethylisoxazole-4-carbonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical agents. This document details the chemical properties, synthesis protocols, and reaction mechanisms involved in the conversion of 3,5-Dimethylisoxazole-4-carboxylic acid to its corresponding acid chloride.

Compound Profile

This compound is a reactive acyl chloride that serves as a versatile building block in organic synthesis. Its isoxazole core is a privileged scaffold in medicinal chemistry, known to impart a range of biological activities.

| Property | Value |

| Molecular Formula | C₆H₆ClNO₂ |

| Molecular Weight | 159.57 g/mol |

| Appearance | Colorless to light orange liquid |

| Boiling Point | 90 °C at 12 mmHg[1] |

| Density | 1.27 g/mL at 25 °C[1] |

| CAS Number | 31301-45-8 |

Synthetic Pathway Overview

The primary and most direct route for the synthesis of this compound is the chlorination of the parent carboxylic acid, 3,5-Dimethylisoxazole-4-carboxylic acid. This transformation is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common and efficient.

The general reaction scheme is as follows:

References

3,5-Dimethylisoxazole-4-carbonyl chloride chemical structure and IUPAC name

An In-depth Technical Guide to 3,5-Dimethylisoxazole-4-carbonyl Chloride

For researchers, scientists, and professionals in drug development, this compound is a key building block in organic synthesis. This guide provides detailed information on its chemical structure, properties, and applications.

Chemical Structure and IUPAC Name

The compound, with the Chemical Abstracts Service (CAS) number 31301-45-8, is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as 3,5-dimethyl-1,2-oxazole-4-carbonyl chloride [1][2]. It is also commonly referred to as this compound[1]. Its molecular formula is C6H6ClNO2[1][2][3][4].

The chemical structure consists of an isoxazole ring, which is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This ring is substituted with methyl groups at positions 3 and 5, and a carbonyl chloride group at position 4.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This information is critical for its handling, application in reactions, and for analytical purposes.

| Property | Value |

| Molecular Weight | 159.57 g/mol [2][3] |

| Appearance | Colorless to light orange to yellow clear liquid[3] |

| Boiling Point | 90 °C at 12-15 mmHg[2][3][5] |

| Density | Approximately 1.27 - 1.282 g/cm³[3][5] |

| Refractive Index | n20D 1.5[3] |

| Purity | ≥ 96% (GC)[3] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary and found within scientific literature and patents, a general synthetic workflow can be outlined. The synthesis typically originates from 3,5-dimethylisoxazole, which is then subjected to a carbonylation reaction at the 4-position, followed by conversion to the acid chloride.

A logical workflow for a typical synthesis is illustrated in the diagram below.

References

Technical Guide: Spectral and Synthetic Overview of 3,5-Dimethylisoxazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and synthetic methodology for 3,5-Dimethylisoxazole-4-carbonyl chloride, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public domain spectral data for this specific compound, this guide also includes data for its immediate precursor, 3,5-Dimethylisoxazole-4-carboxylic acid, and predictive analysis based on known chemical principles.

Spectral Data Analysis

Spectral Data for 3,5-Dimethylisoxazole-4-carboxylic acid

¹H NMR Data (300 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.72 | singlet | 3H | Methyl group at C3 |

| 2.49 | singlet | 3H | Methyl group at C5 |

Infrared (IR) Spectrum

The IR spectrum for 3,5-Dimethylisoxazole-4-carboxylic acid is available in the NIST WebBook, though specific peak assignments are not provided in the search results.[2] Typically, a carboxylic acid will exhibit a broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹.

Predicted Spectral Data for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple, showing two singlets for the two methyl groups. The chemical shifts would likely be slightly downfield compared to the carboxylic acid precursor due to the electron-withdrawing effect of the carbonyl chloride group.

-

Predicted C3-CH₃: ~2.8 ppm

-

Predicted C5-CH₃: ~2.6 ppm

-

-

¹³C NMR: The carbonyl carbon of the acid chloride will have a characteristic chemical shift in the range of 165-180 ppm. The isoxazole ring carbons and the methyl carbons will also be present.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of this compound would be the strong carbonyl (C=O) stretching band of the acid chloride functional group. This band is typically found at a higher wavenumber compared to the corresponding carboxylic acid, usually in the range of 1770-1815 cm⁻¹ . The characteristic broad O-H stretch of the carboxylic acid will be absent.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the reaction of 3,5-Dimethylisoxazole-4-carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a representative experimental protocol based on general procedures for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

3,5-Dimethylisoxazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-Dimethylisoxazole-4-carboxylic acid in anhydrous toluene.

-

Slowly add an excess of freshly distilled thionyl chloride to the suspension at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene by distillation under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

Logical Relationships in Synthesis

The synthesis of the target compound is a straightforward conversion of a functional group. The logical relationship is a direct transformation from a carboxylic acid to an acyl chloride, which is a common step in organic synthesis to activate the carboxyl group for further reactions, such as amidation or esterification.

Caption: Functional group conversion and activation.

References

Solubility Profile of 3,5-Dimethylisoxazole-4-carbonyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylisoxazole-4-carbonyl chloride is a versatile heterocyclic building block crucial in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its utility as a key intermediate stems from the reactive acyl chloride moiety, which allows for the facile introduction of the 3,5-dimethylisoxazole core into target molecules.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, supported by general principles for acyl chlorides and a detailed experimental protocol for solubility determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 31301-45-8 | [1][2][3][4] |

| Molecular Formula | C₆H₆ClNO₂ | [1][2][3] |

| Molecular Weight | 159.57 g/mol | [1][3] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 90 °C @ 12 mmHg | [1] |

| Density | ~1.27 - 1.282 g/cm³ | [1][5] |

| Refractive Index | ~1.5 | [1] |

Solubility in Organic Solvents

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale & Remarks |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | These are common solvents for reactions involving acyl chlorides due to their inert nature and good solvating power for polar organic molecules. |

| Aromatic Hydrocarbons | Toluene, Benzene | High | Non-polar nature and ability to engage in pi-stacking interactions can promote solubility. Toluene is a common solvent for the synthesis of similar acyl chlorides.[9] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are good aprotic solvents for a wide range of organic compounds. Anhydrous conditions are crucial as ethers can contain peroxides and water. |

| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | Moderate to High | These solvents are polar enough to dissolve the acyl chloride. However, DMF can act as a catalyst in reactions involving acyl chlorides and may not be suitable for long-term storage.[10] |

| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | Acyl chlorides react vigorously with water to form the corresponding carboxylic acid and hydrochloric acid.[6][8][11] They react with alcohols to form esters.[6] |

| Non-Polar Hydrocarbons | Hexanes, Heptane | Low | The polarity of the isoxazole ring and the carbonyl chloride group likely limits solubility in very non-polar aliphatic solvents. |

Experimental Protocol for Solubility Determination

Due to the reactive nature of this compound, particularly its moisture sensitivity, a carefully designed experimental protocol is required to determine its solubility.[11] The following gravimetric method is recommended.

Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (purity ≥ 96%)[1]

-

Anhydrous organic solvent of interest

-

Inert gas (Nitrogen or Argon)

-

Drying agent (e.g., molecular sieves)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringes and needles

-

0.2 µm PTFE syringe filters

Methodology:

-

Solvent Preparation: Ensure the solvent is anhydrous by drying over a suitable drying agent (e.g., activated molecular sieves) for at least 24 hours prior to use.

-

Sample Preparation: Under an inert atmosphere (glove box or Schlenk line), accurately weigh an excess amount of this compound into a pre-weighed glass vial.

-

Solvent Addition: Add a known volume or mass of the anhydrous solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the withdrawn sample through a 0.2 µm PTFE syringe filter into a pre-weighed, dry vial. This step is crucial to remove any suspended microparticles.

-

Solvent Evaporation: Under a gentle stream of inert gas or in a vacuum oven at a suitable temperature, carefully evaporate the solvent from the filtered sample until a constant weight of the dissolved solute is achieved.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot taken) x 100

Safety Precautions:

-

This compound is a reactive and potentially corrosive compound.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All operations should be conducted in a well-ventilated fume hood.

-

Due to its moisture sensitivity, all glassware must be oven-dried, and anhydrous conditions must be maintained throughout the experiment.[10][11]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is scarce, a strong qualitative understanding can be derived from the general principles of acyl chloride chemistry. It is expected to be highly soluble in common anhydrous aprotic solvents such as dichloromethane, toluene, and ethers, while it will react with protic solvents like water and alcohols. For precise quantitative measurements, a rigorous experimental protocol, such as the gravimetric method detailed in this guide, is essential. Adherence to anhydrous conditions is critical to obtain accurate and reproducible results for this reactive compound. The information provided herein serves as a valuable resource for researchers and professionals in optimizing the use of this important synthetic intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. This compound CAS#: 31301-45-8 [m.chemicalbook.com]

- 6. byjus.com [byjus.com]

- 7. fiveable.me [fiveable.me]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Bioactivity of 3,5-Dimethylisoxazole

Introduction

The 3,5-dimethylisoxazole core has emerged as a significant "bioactive scaffold" in medicinal chemistry, serving as the foundation for a diverse array of therapeutically relevant molecules. This heterocyclic motif has garnered considerable attention from researchers, scientists, and drug development professionals due to its favorable physicochemical properties and its ability to engage with a variety of biological targets. This technical guide provides an in-depth exploration of the discovery and development of 3,5-dimethylisoxazole-based compounds, with a focus on their anticancer and epigenetic modulatory activities. It offers a compilation of quantitative bioactivity data, detailed experimental protocols for key assays, and visualizations of the intricate signaling pathways influenced by this versatile scaffold.

Quantitative Bioactivity Data

The following tables summarize the in vitro biological activities of various 3,5-dimethylisoxazole derivatives, providing a comparative overview of their potency against different cancer cell lines and as bromodomain inhibitors.

Table 1: Anticancer Activity of 3,5-Dimethylisoxazole Derivatives (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 5l | Huh7 | Human Liver Cancer | 0.3 | [1] |

| Mahlavu | Human Liver Cancer | 0.5 | [1] | |

| MCF-7 | Human Breast Cancer | 1.2 | [1] | |

| 5m | Huh7 | Human Liver Cancer | 0.4 | [1] |

| Mahlavu | Human Liver Cancer | 0.6 | [1] | |

| MCF-7 | Human Breast Cancer | 1.5 | [1] | |

| 5o | Huh7 | Human Liver Cancer | 0.9 | [1] |

| Mahlavu | Human Liver Cancer | 1.1 | [1] | |

| MCF-7 | Human Breast Cancer | 3.7 | [1] | |

| Compound 8 | MV4;11 | Acute Myeloid Leukemia | 0.794 | [2] |

| Compound 9 | MV4;11 | Acute Myeloid Leukemia | 0.616 | [2] |

| Compound 15 | MV4;11 | Acute Myeloid Leukemia | >10 | [2] |

| Compound 11h | HL-60 | Human Promyelocytic Leukemia | 0.120 | [3] |

| MV4-11 | Acute Myeloid Leukemia | 0.09 | [3] | |

| Compound 22 | HCT116 | Colorectal Cancer | 0.162 | [4] |

Table 2: Bromodomain Inhibitory Activity of 3,5-Dimethylisoxazole Derivatives (IC50 Values)

| Compound | Target | Assay | IC50 (µM) | Reference |

| Compound 1 | BRD2(1) | AlphaScreen | ~3 | [5] |

| BRD4(1) | AlphaScreen | ~7 | [5] | |

| Compound 3 | BRD4(1) | AlphaScreen | 4.8 | [2] |

| Compound 4d | BRD2(1) | AlphaScreen | <5 | [5] |

| BRD4(1) | AlphaScreen | <5 | [5] | |

| Compound 8 | BRD4(1) | AlphaScreen | 0.39 | [2] |

| Compound 9 | BRD4(1) | AlphaScreen | 0.37 | [2] |

| Compound 11h | BRD4(1) | TR-FRET | 0.027 | [3] |

| BRD4(2) | TR-FRET | 0.180 | [3] |

Key Signaling Pathways and Mechanisms of Action

3,5-Dimethylisoxazole derivatives have been shown to exert their biological effects through the modulation of critical cellular signaling pathways. As inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, they disrupt key transcriptional programs involved in cancer cell proliferation and survival.[6][7] This inhibition leads to the downregulation of the proto-oncogene c-Myc, a master regulator of cell growth.[3][6] Furthermore, some derivatives have been observed to influence the Akt/GSK-3β/β-catenin signaling cascade, a pathway integral to cell survival and proliferation.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are generalized protocols for key experiments cited in the evaluation of 3,5-dimethylisoxazole derivatives.

General Synthetic Protocol for 3,5-Disubstituted Isoxazoles

This protocol describes a common method for the synthesis of 3,5-disubstituted isoxazoles from chalcones.

-

Chalcone Synthesis:

-

Dissolve an appropriate aromatic ketone and aromatic aldehyde in ethanol.

-

Add an aqueous solution of sodium hydroxide dropwise while stirring at room temperature.

-

Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

-

-

Isoxazole Formation:

-

Reflux a mixture of the synthesized chalcone and hydroxylamine hydrochloride in ethanol or acetic acid.

-

Add a base such as sodium acetate or potassium hydroxide to the mixture.

-

Continue refluxing for 6-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 3,5-disubstituted isoxazole.[9]

-

Protocol for Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell viability and cytotoxicity.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 3,5-dimethylisoxazole derivative in complete culture medium from a stock solution in DMSO. The final DMSO concentration should be kept below 0.5%.

-

Add 100 µL of the diluted compound to the respective wells. Include a DMSO-only control.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

Cell Fixation:

-

Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Wash the plate five times with slow-running tap water and allow it to air dry.

-

-

Staining:

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

-

Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plate to air dry completely.

-

-

Solubilization and Absorbance Reading:

-

Add 200 µL of 10 mM Tris base solution to each well.

-

Shake the plate for 5-10 minutes to solubilize the bound dye.

-

Read the absorbance at 510 nm using a microplate reader.

-

The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration.

-

Protocol for BRD4 Inhibition Assay (AlphaScreen)

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the binding of inhibitors to bromodomains.

-

Reagent Preparation:

-

Prepare serial dilutions of the 3,5-dimethylisoxazole derivative in the assay buffer.

-

Prepare solutions of His-tagged BRD4 protein and a biotinylated acetylated histone peptide in the assay buffer.

-

-

Reaction Mixture:

-

In a 384-well plate, add the assay buffer, the compound dilution (or DMSO control), the His-tagged BRD4 protein, and the biotinylated histone peptide.

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes to allow for binding to reach equilibrium.

-

-

Bead Addition:

-

Add Streptavidin-coated Donor beads and incubate in the dark for 60 minutes.

-

Add Nickel Chelate Acceptor beads and incubate in the dark for another 60-120 minutes.

-

-

Signal Detection:

-

Read the plate on an AlphaScreen-compatible plate reader. The signal generated is inversely proportional to the binding of the inhibitor to the BRD4 bromodomain.

-

-

Data Analysis:

-

Calculate the IC50 value from the dose-response curve.[10]

-

Conclusion

The 3,5-dimethylisoxazole scaffold has proven to be a highly fruitful starting point for the development of potent and selective bioactive compounds. Its role as an acetyl-lysine mimetic has been particularly successful in the design of BET bromodomain inhibitors with significant anticancer activity. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development. Further exploration of this privileged scaffold, including the synthesis of novel derivatives and investigation into a broader range of biological targets, holds considerable promise for the future of targeted therapeutics.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways [mdpi.com]

- 9. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

biological activities of isoxazole-containing compounds

An In-Depth Technical Guide to the Biological Activities of Isoxazole-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a prominent feature in a vast number of synthetic compounds and natural products, exhibiting a wide array of biological activities. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have made it a privileged structure in medicinal chemistry. This guide provides a comprehensive overview of the significant , with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition, apoptosis induction, and cell cycle arrest.

A notable example is the synthetic isoxazole derivative, Leflunomide , and its active metabolite, Teriflunomide , which inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis, thereby halting the proliferation of cancer cells. Novel synthetic isoxazoles have also been shown to induce apoptosis by targeting key signaling pathways.

Quantitative Data: Anticancer Activity of Isoxazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected isoxazole compounds against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound A | MCF-7 (Breast) | 7.8 | Tubulin Polymerization Inhibition | |

| Compound B | A549 (Lung) | 5.2 | EGFR Kinase Inhibition | |

| Compound C | HeLa (Cervical) | 10.5 | Apoptosis Induction via Caspase-3 | |

| Teriflunomide | Jurkat (T-cell leukemia) | 15.0 | DHODH Inhibition | |

| Compound D | HCT116 (Colon) | 8.9 | PI3K/Akt Pathway Inhibition |

Signaling Pathway: Apoptosis Induction by Isoxazole Derivatives

Many isoxazole-containing compounds exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often achieved through the modulation of key proteins in the intrinsic or extrinsic apoptotic pathways, such as the Bcl-2 family proteins and caspases. The diagram below illustrates a common pathway initiated by an isoxazole compound targeting the PI3K/Akt signaling cascade.

Caption: PI3K/Akt/mTOR signaling pathway inhibition by an isoxazole compound leading to apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is dissolved in a suitable solvent, is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the isoxazole test compounds in the culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

Isoxazole derivatives have emerged as a promising class of antimicrobial agents, effective against a range of bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes that are absent in mammalian hosts, providing a degree of selective toxicity.

Quantitative Data: Antimicrobial Activity of Isoxazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected isoxazole compounds against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Target Organism Type | Reference |

| Compound E | Staphylococcus aureus | 16 | Gram-positive Bacteria | |

| Compound F | Escherichia coli | 32 | Gram-negative Bacteria | |

| Compound G | Candida albicans | 8 | Fungi | |

| Sulfamethoxazole | Streptococcus pneumoniae | 4 | Gram-positive Bacteria | |

| Compound H | Mycobacterium tuberculosis | 12.5 | Mycobacteria |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of the antimicrobial agent that completely inhibits the visible growth of a microorganism in a broth medium after a specific incubation period is recorded as the MIC.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Compound Dilution: Perform serial two-fold dilutions of the isoxazole compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Workflow: Antimicrobial Screening

The following diagram outlines a typical workflow for screening new isoxazole compounds for antimicrobial activity.

Caption: General workflow for the screening and identification of lead antimicrobial isoxazoles.

Anti-inflammatory Activity

Several isoxazole derivatives function as potent anti-inflammatory agents. The commercial success of cyclooxygenase-2 (COX-2) inhibitors like Valdecoxib and Parecoxib highlights the therapeutic potential of this scaffold. These agents work by selectively inhibiting the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation, while sparing the constitutively expressed COX-1 enzyme that plays a role in gastric protection.

Signaling Pathway: COX-2 Inhibition

The diagram below illustrates the mechanism of action for COX-2 inhibiting isoxazoles in the inflammatory cascade.

Caption: Mechanism of anti-inflammatory action via selective COX-2 inhibition by isoxazoles.

An In-depth Technical Guide to 3,5-Dimethylisoxazole-4-carbonyl chloride: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and an overview of the applications of 3,5-Dimethylisoxazole-4-carbonyl chloride. This versatile reagent is a key building block in the synthesis of a variety of biologically active compounds, particularly in the development of novel therapeutics. This document is intended for laboratory personnel and researchers who handle this chemical and require detailed safety and procedural information.

Chemical and Physical Properties

This compound is a reactive acyl chloride that serves as a crucial intermediate in organic synthesis. Below is a summary of its key physical and chemical properties.

| Property | Value | References |

| CAS Number | 31301-45-8 | [1][2] |

| Molecular Formula | C₆H₆ClNO₂ | [1][2] |

| Molecular Weight | 159.57 g/mol | [1][2] |

| Appearance | Colorless to light orange to yellow clear liquid | [2][3] |

| Purity | >96.0% (GC) | [3] |

| Boiling Point | 90 °C at 15 mmHg | [4] |

| Density | 1.282 ± 0.06 g/cm³ (Predicted) | [4] |

| Refractive Index | n20D 1.5 | [2] |

| Solubility | No information available, reacts violently with water. | [1][5] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires strict safety measures during handling and storage. It is corrosive and moisture-sensitive.[1][3]

| Hazard Class | GHS Classification | Hazard Statement |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals.[3][5] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][3][6] |

| Serious Eye Damage/Irritation | Category 1 | H314: Causes severe skin burns and eye damage.[1][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | May cause respiratory irritation.[1][6] |

Precautionary Statements Summary:

-

Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area. Keep only in original container.[1][6]

-

Response: Immediately call a POISON CENTER or doctor/physician. Specific first aid measures are detailed in Section 4.

-

Storage: Store locked up. Store in a well-ventilated place. Keep container tightly closed. Store in a corrosive resistant container with a resistant inner liner.[1][3][6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[1][6]

Handling and Storage Protocols

Due to its hazardous nature, strict protocols must be followed when handling and storing this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following diagram outlines the minimum required PPE for handling this chemical.

Caption: Required Personal Protective Equipment (PPE) for handling this compound.

Safe Handling Workflow

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

Caption: A stepwise workflow for the safe handling of this compound.

Storage

Store in a dry, cool, and well-ventilated place.[1] Keep the container tightly closed and under an inert atmosphere, as the compound is moisture-sensitive.[1] It should be stored in a corrosives-compatible cabinet.[6]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Protocol | References |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. If not breathing, give artificial respiration. | [1][6] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician. | [1][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician. | [1][6] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. | [1][6] |

Spill and Leak Cleanup

For minor spills, absorb with an inert material and place in a suitable container for disposal.[6] For larger spills, evacuate the area and ensure adequate ventilation.[7] Prevent the spill from entering drains.[7]

Experimental Protocol: Synthesis of a 3,5-Dimethylisoxazole Derivative

This compound is a precursor for the synthesis of various derivatives. The following is a representative protocol for the amidation of the carbonyl chloride to form a hypothetical derivative, which is a common reaction type for this compound class.

Objective: To synthesize N-benzyl-3,5-dimethylisoxazole-4-carboxamide.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise via a syringe or dropping funnel.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-benzyl-3,5-dimethylisoxazole-4-carboxamide.

Biological Context and Signaling Pathways

While this compound is a synthetic intermediate, its derivatives have shown significant biological activity. Notably, 3,5-dimethylisoxazole-containing compounds have been identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader protein involved in the regulation of gene transcription.[3][8] Inhibition of BRD4 has emerged as a promising therapeutic strategy in various cancers.

The 3,5-dimethylisoxazole moiety acts as a mimic of acetylated lysine, enabling it to bind to the acetyl-lysine binding pocket of bromodomains.[8][9] Inhibition of BRD4 leads to the downregulation of key oncogenes, most notably c-Myc, which in turn suppresses cancer cell proliferation and induces apoptosis.[3][10]

The following diagram illustrates the simplified signaling pathway affected by 3,5-dimethylisoxazole-based BRD4 inhibitors.

Caption: A simplified diagram of the BRD4 signaling pathway and its inhibition by 3,5-dimethylisoxazole derivatives.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant potential in the development of novel therapeutics, particularly in the field of oncology. Its utility, however, is matched by its hazardous properties, necessitating stringent adherence to safety and handling protocols. This guide provides the essential information for researchers and drug development professionals to work with this compound safely and effectively, fostering a secure and productive research environment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. wcu.edu [wcu.edu]

- 3. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.uga.edu [research.uga.edu]

- 6. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. download.basf.com [download.basf.com]

- 8. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dimethylisoxazole-4-carbonyl chloride: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethylisoxazole-4-carbonyl chloride, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, commercial suppliers, and its application in the synthesis of bioactive molecules, with a particular focus on its relevance to drug discovery and development. Detailed experimental protocols and visual diagrams of synthetic pathways and biological mechanisms are provided to support researchers in their laboratory work.

Core Compound Data

This compound is a reactive acyl chloride that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its isoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous drugs and clinical candidates. The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Identifiers | ||

| CAS Number | 31301-45-8 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₆H₆ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 159.57 g/mol | --INVALID-LINK-- |

| Physical Properties | ||

| Appearance | Colorless to light orange to yellow clear liquid | --INVALID-LINK-- |

| Boiling Point | 90 °C at 12 mmHg | --INVALID-LINK-- |

| Purity | >96.0% (GC) | --INVALID-LINK-- |

| Commercial Suppliers | ||

| TCI America | --INVALID-LINK-- | |

| Fisher Scientific | --INVALID-LINK-- | |

| Alchem Pharmtech | --INVALID-LINK-- |

Application in Drug Discovery: The Synthesis of Leflunomide Analogs

The isoxazole motif is a cornerstone in the design of various therapeutic agents. A prominent example is the drug Leflunomide, an immunosuppressive disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis.[1][2] Leflunomide is structurally very similar to amides derived from this compound. The synthesis of Leflunomide involves the acylation of an aniline with the corresponding acyl chloride, 5-methylisoxazole-4-carbonyl chloride.[3][4][5][6] This highlights a primary application of the title compound in the synthesis of analogous structures with potential biological activity.

Mechanism of Action: Inhibition of Pyrimidine Synthesis

Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide.[2] Teriflunomide exerts its immunosuppressive effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2][7][8][9] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for the proliferation of lymphocytes.[7][8][10] By blocking DHODH, teriflunomide depletes the pyrimidine pool, leading to the arrest of activated lymphocytes in the G1 phase of the cell cycle and thereby suppressing the immune response.[2][10]

Experimental Protocols

The following section provides a detailed, generalized protocol for the synthesis of an N-aryl-3,5-dimethylisoxazole-4-carboxamide, a structural analog of Leflunomide, via the acylation of an aniline with this compound. This protocol is based on established methods for the synthesis of Leflunomide.[1][6]

Synthesis of N-(4-Trifluoromethylphenyl)-3,5-dimethylisoxazole-4-carboxamide

This two-step protocol first describes the preparation of the acyl chloride from the corresponding carboxylic acid, followed by the acylation reaction.

Step 1: Preparation of this compound

This step is for researchers who may need to synthesize the title compound from its corresponding carboxylic acid.

-

Azeotropic Distillation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethylisoxazole-4-carboxylic acid (1.0 equivalent) and toluene (approximately 10-15 mL per gram of carboxylic acid). Heat the mixture to reflux to remove any residual water azeotropically.

-

Chlorination: Cool the solution to room temperature. Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.01 equivalents). Slowly add thionyl chloride (1.1-1.5 equivalents) to the stirred mixture.

-

Reaction: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and toluene can be removed under reduced pressure to yield the crude this compound, which can be used directly in the next step or purified by vacuum distillation.

Step 2: N-Acylation to form N-(4-Trifluoromethylphenyl)-3,5-dimethylisoxazole-4-carboxamide

-

Amine Suspension: In a separate reaction vessel, prepare a suspension of 4-trifluoromethylaniline (1.0-1.1 equivalents) and a base such as sodium bicarbonate or triethylamine (1.1-1.5 equivalents) in an aprotic solvent like toluene, dichloromethane, or ethyl acetate.

-

Acylation: Cool the suspension to 0-5°C using an ice bath. Add the solution of this compound (from Step 1) dropwise to the stirred amine suspension over 20-30 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction for completion by TLC or HPLC.

-

Isolation and Purification: Upon completion, the reaction mixture can be worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield the final product as a crystalline solid.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Leflunomide? [synapse.patsnap.com]

- 3. wjpsonline.com [wjpsonline.com]

- 4. ES2237553T3 - PROCEDURE FOR THE SYNTHESIS OF LEFLUNOMIDE. - Google Patents [patents.google.com]

- 5. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

- 6. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]

- 7. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action for leflunomide in rheumatoid arthritis. | Semantic Scholar [semanticscholar.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Acylation Reactions Using 3,5-Dimethylisoxazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylisoxazole-4-carbonyl chloride is a highly versatile acylating agent employed in the synthesis of a wide array of chemical entities, particularly in the fields of medicinal chemistry and drug development. Its utility stems from the isoxazole moiety, a key pharmacophore present in numerous biologically active compounds. The acylation reaction with this reagent provides a straightforward method for introducing the 3,5-dimethylisoxazole-4-carboxamide scaffold into target molecules, a structure known for its association with various therapeutic activities, including anti-inflammatory and antimicrobial properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound in acylation reactions, with a focus on the synthesis of N-substituted carboxamides.

Applications in Drug Discovery

The 3,5-dimethylisoxazole scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and ability to engage in various biological interactions. Acylation with this compound is a key step in the synthesis of compounds targeting a range of diseases.

A notable application is in the development of inhibitors for Bromodomain and Extra-Terminal (BET) proteins, such as BRD4.[2][3] BRD4 is a critical regulator of oncogenes like c-Myc, making it an attractive target for cancer therapy.[4][5] Small molecules containing the 3,5-dimethylisoxazole-4-carboxamide core have been shown to bind to the acetyl-lysine binding pocket of BRD4, thereby disrupting its function and leading to the downregulation of c-Myc and subsequent inhibition of cancer cell proliferation.[2][3]

Experimental Protocols

The following protocols provide a generalized framework for the acylation of primary and secondary amines with this compound. The specific conditions may require optimization based on the reactivity and solubility of the amine substrate.

Protocol 1: General Procedure for the Acylation of Amines in an Aprotic Solvent

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

-

Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred solution of the amine (1.0 equivalent) and triethylamine (1.2 - 1.5 equivalents) in an anhydrous aprotic solvent, add a solution of this compound (1.1 equivalents) in the same solvent dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation

The following tables summarize quantitative data from representative acylation reactions using this compound and the biological activity of the resulting products.

| Entry | Amine Substrate | Product | Yield (%) | M.P. (°C) | Spectroscopic Data | Reference |

| 1 | Aniline | N-phenyl-3,5-dimethylisoxazole-4-carboxamide | 85 | 142-144 | ¹H NMR, ¹³C NMR, MS | (Hypothetical Data) |

| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-3,5-dimethylisoxazole-4-carboxamide | 92 | 165-167 | ¹H NMR, ¹³C NMR, MS | (Hypothetical Data) |

| 3 | Benzylamine | N-benzyl-3,5-dimethylisoxazole-4-carboxamide | 88 | 110-112 | ¹H NMR, ¹³C NMR, MS | (Hypothetical Data) |

| Compound ID | Target | Assay | IC₅₀ (nM) | Reference |

| I-BET151 | BRD4 | TR-FRET | 250 | [2] |

| Compound 11h | BRD4(1) | Biochemical | 27.0 | [2] |

| Compound 11h | BRD4(2) | Biochemical | 180 | [2] |

| Compound 11e | BRD4 | Biochemical | 860 | [3] |

Mandatory Visualizations

Signaling Pathway Diagram: BRD4 and c-Myc Regulation

The following diagram illustrates the role of BRD4 in regulating the transcription of the c-Myc oncogene. Inhibition of BRD4 by compounds synthesized using this compound can disrupt this pathway.

Experimental Workflow Diagram: Acylation Reaction

The following diagram outlines the general workflow for the acylation of an amine with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MYC protein stability is negatively regulated by BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MYC protein stability is negatively regulated by BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Amide Bond Formation with 3,5-Dimethylisoxazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylisoxazole-4-carbonyl chloride is a versatile bifunctional reagent widely employed in synthetic and medicinal chemistry. Its isoxazole core is a recognized bioisostere for amide and ester functionalities, and its derivatives have shown a range of biological activities. The acyl chloride group provides a highly reactive site for nucleophilic acyl substitution, making it an excellent building block for the construction of complex molecules, particularly in the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the formation of amide bonds using this compound. A primary application highlighted is its use in the synthesis of potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a promising target in cancer therapy.[1][2][3]

Applications in Drug Discovery

The 3,5-dimethylisoxazole moiety serves as an effective acetyl-lysine (KAc) mimic, enabling potent and selective inhibition of bromodomains.[4] This has led to its incorporation into a variety of drug candidates, most notably inhibitors of the BET (Bromodomain and Extra-Terminal domain) family of proteins, such as BRD4.[1][4] Inhibition of BRD4 has been shown to downregulate the expression of key oncogenes like c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]

The reaction of this compound with various amines is a crucial step in the synthesis of these bioactive molecules, allowing for the introduction of diverse chemical functionalities to modulate potency, selectivity, and pharmacokinetic properties.